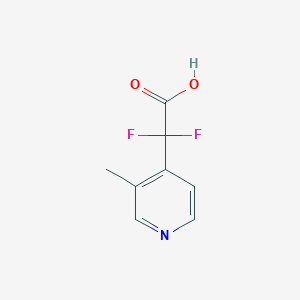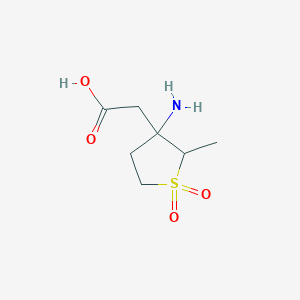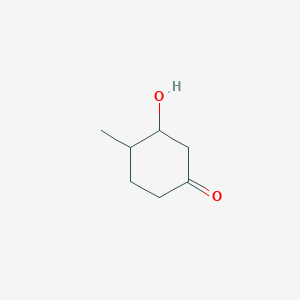![molecular formula C9H15NO B15274777 6-Azaspiro[4.5]decan-7-one](/img/structure/B15274777.png)
6-Azaspiro[4.5]decan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azaspiro[45]decan-7-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decan-7-one typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154°C to 156°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity. The reaction setup is designed to minimize reaction times and equipment costs, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the spiro ring allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, oxides, and reduced derivatives .
Applications De Recherche Scientifique
6-Azaspiro[4.5]decan-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the spiro ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research .
Comparaison Avec Des Composés Similaires
- 6-phenyl-1-azaspiro[4.5]decan-2-one
- 3-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one
- 4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
- 4-methylene-3-(4-nitrophenyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Uniqueness: 6-Azaspiro[4.5]decan-7-one stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Unlike its analogs, this compound exhibits a distinct reactivity profile and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
6-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-9(10-8)5-1-2-6-9/h1-7H2,(H,10,11) |
Clé InChI |
REZOLELVXRIQLH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


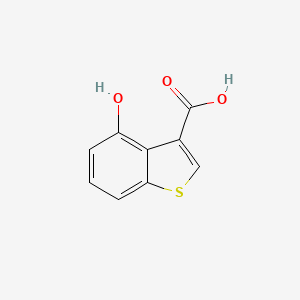
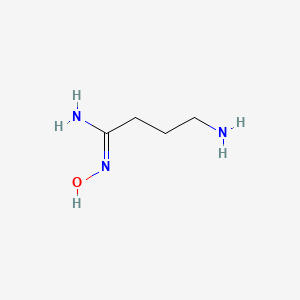
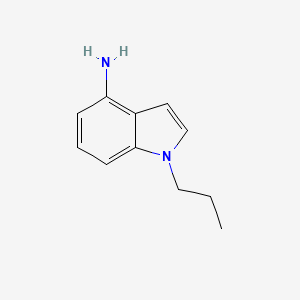
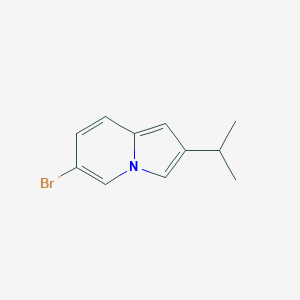
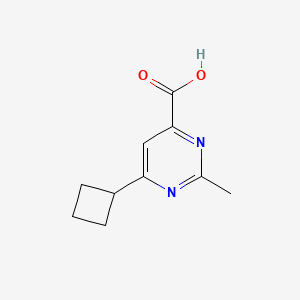
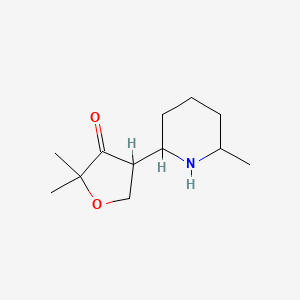
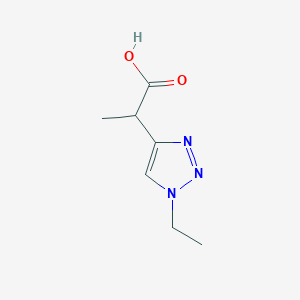
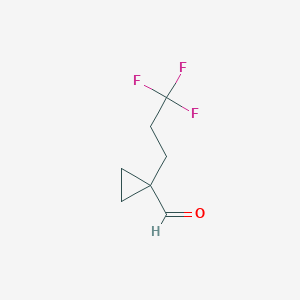
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
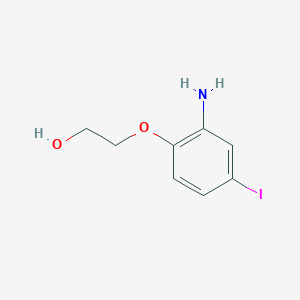
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)
